molecular formula C26H26N4O3 B10880783 {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone

{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone

Cat. No.: B10880783
M. Wt: 442.5 g/mol
InChI Key: QVHAAVSXVQKDOH-UHFFFAOYSA-N
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Description

The compound {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone is a complex organic molecule that features a combination of carbazole, piperazine, and nitrophenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone typically involves multiple steps:

    Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of a base like potassium hydroxide.

    Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: The 9-ethyl-9H-carbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.

    Preparation of the piperazine derivative: The carbaldehyde is then reacted with piperazine to form the intermediate compound.

    Final coupling reaction: The intermediate is coupled with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Manganese dioxide or other mild oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon or chemical reduction using agents like tin(II) chloride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Products may include carbazole derivatives with oxidized functional groups.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Labeling: Used in the development of fluorescent probes for biological imaging.

Medicine

    Anticancer Agents: Potential use in the development of anticancer drugs due to its structural similarity to known bioactive compounds.

    Antimicrobial Agents: Explored for its antimicrobial properties.

Industry

    Material Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. The carbazole moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring can enhance binding affinity to various receptors, while the nitrophenyl group may participate in electron transfer reactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazole: Shares the carbazole core but lacks the piperazine and nitrophenyl groups.

    4-nitrophenylpiperazine: Contains the piperazine and nitrophenyl groups but lacks the carbazole moiety.

    Carbazole derivatives: Various derivatives with different substituents on the carbazole ring.

Uniqueness

The uniqueness of {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone lies in its combination of functional groups, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C26H26N4O3/c1-2-29-24-6-4-3-5-22(24)23-17-19(7-12-25(23)29)18-27-13-15-28(16-14-27)26(31)20-8-10-21(11-9-20)30(32)33/h3-12,17H,2,13-16,18H2,1H3

InChI Key

QVHAAVSXVQKDOH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51

Origin of Product

United States

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